

Application Notes and Protocols for Evaluating EN106 in HUVEC Cell Culture Experiments

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Compound of Interest

Compound Name: EN106

Cat. No.: B7732123

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for utilizing **EN106** in cell culture experiments with Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs are a vital in vitro model for studying endothelial cell biology, angiogenesis, and the effects of novel therapeutic compounds. These application notes offer detailed protocols for assessing the impact of **EN106** on HUVEC viability, proliferation, and apoptosis, along with key signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments with **EN106**.

Table 1: Effect of **EN106** on HUVEC Viability (MTT Assay)

EN106 Concentration (µM)	Absorbance (492 nm)	Cell Viability (%)
0 (Control)	[Insert Value]	100
[Concentration 1]	[Insert Value]	[Calculate %]
[Concentration 2]	[Insert Value]	[Calculate %]
[Concentration 3]	[Insert Value]	[Calculate %]
[Concentration 4]	[Insert Value]	[Calculate %]

Table 2: Effect of **EN106** on HUVEC Proliferation (Cell Counting Assay)

EN106 Concentration (µM)	Day 1 Cell Count (x10 ⁴)	Day 2 Cell Count (x10 ⁴)	Day 3 Cell Count (x10 ⁴)	Population Doubling Time (hr)
0 (Control)	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]
[Concentration 1]	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]
[Concentration 2]	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]
[Concentration 3]	[Insert Value]	[Insert Value]	[Insert Value]	[Calculate Value]

Table 3: Effect of **EN106** on HUVEC Apoptosis (Flow Cytometry with Annexin V/PI Staining)

EN106 Concentration (µM)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Necrotic Cells (%)
0 (Control)	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
[Concentration 1]	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
[Concentration 2]	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
[Concentration 3]	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]

Experimental Protocols

1. HUVEC Cell Culture

- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Endothelial Cell Growth Medium (e.g., EGM-2)[1]
 - Fetal Bovine Serum (FBS)[2]
 - Penicillin-Streptomycin solution[2]
 - Trypsin-EDTA solution[1]
 - Phosphate-Buffered Saline (PBS)[3]
 - Gelatin-coated culture flasks/plates
- Protocol:
 - Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Passage the cells when they reach 80-90% confluency.
 - To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 1-3 minutes at 37°C to detach the cells.
 - Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
 - Seed the cells onto new gelatin-coated flasks at a density of 5,000-10,000 cells/cm².

2. Cell Viability (MTT) Assay

- Materials:
 - HUVECs
 - 96-well plates
 - **EN106** stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Dimethyl sulfoxide (DMSO)
- Protocol:
 - Seed HUVECs in a 96-well plate at a density of 4,000 cells per well and allow them to attach overnight.
 - Treat the cells with various concentrations of **EN106** and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
 - After treatment, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
 - Calculate cell viability as a percentage of the control group.

3. Cell Proliferation Assay

- Materials:
 - HUVECs
 - 6-well plates

- **EN106** stock solution
- Hemocytometer or automated cell counter
- Protocol:
 - Seed HUVECs in 6-well plates at a density of 10,000 cells per well.
 - After 24 hours, treat the cells with different concentrations of **EN106**.
 - Count the cells daily for 4 days using a hemocytometer or an automated cell counter.
 - Plot the cell number against time to generate a growth curve.
 - Calculate the population doubling time for each concentration.

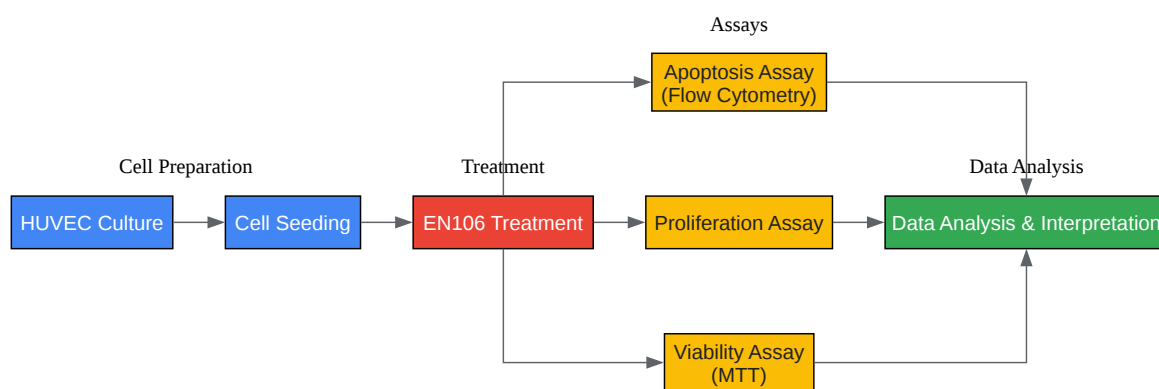
4. Apoptosis Assay (Annexin V-FITC/PI Staining)

- Materials:
 - HUVECs
 - 6-well plates
 - **EN106** stock solution
 - Annexin V-FITC Apoptosis Detection Kit
 - Flow cytometer
- Protocol:
 - Seed HUVECs in 6-well plates at a density of 1×10^6 cells per well and treat with **EN106** for the desired time.
 - Harvest the cells, including any floating cells from the supernatant.
 - Wash the cells twice with cold PBS.

- Resuspend the cells in 200 μ L of binding buffer.
- Add 10 μ L of Annexin V-FITC and 10 μ L of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

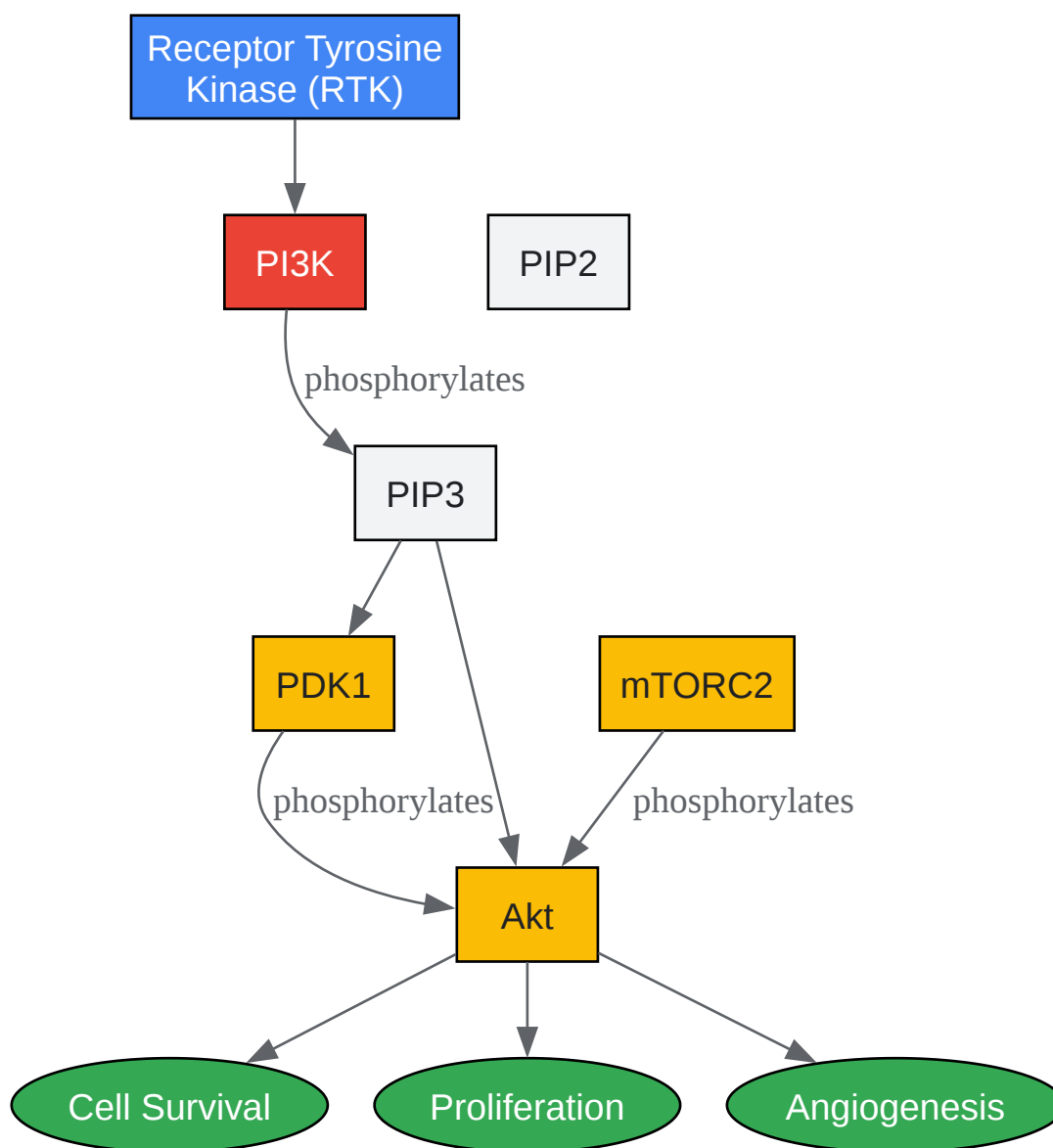
Experimental Workflow



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A generalized workflow for evaluating **EN106** in HUVEC experiments.

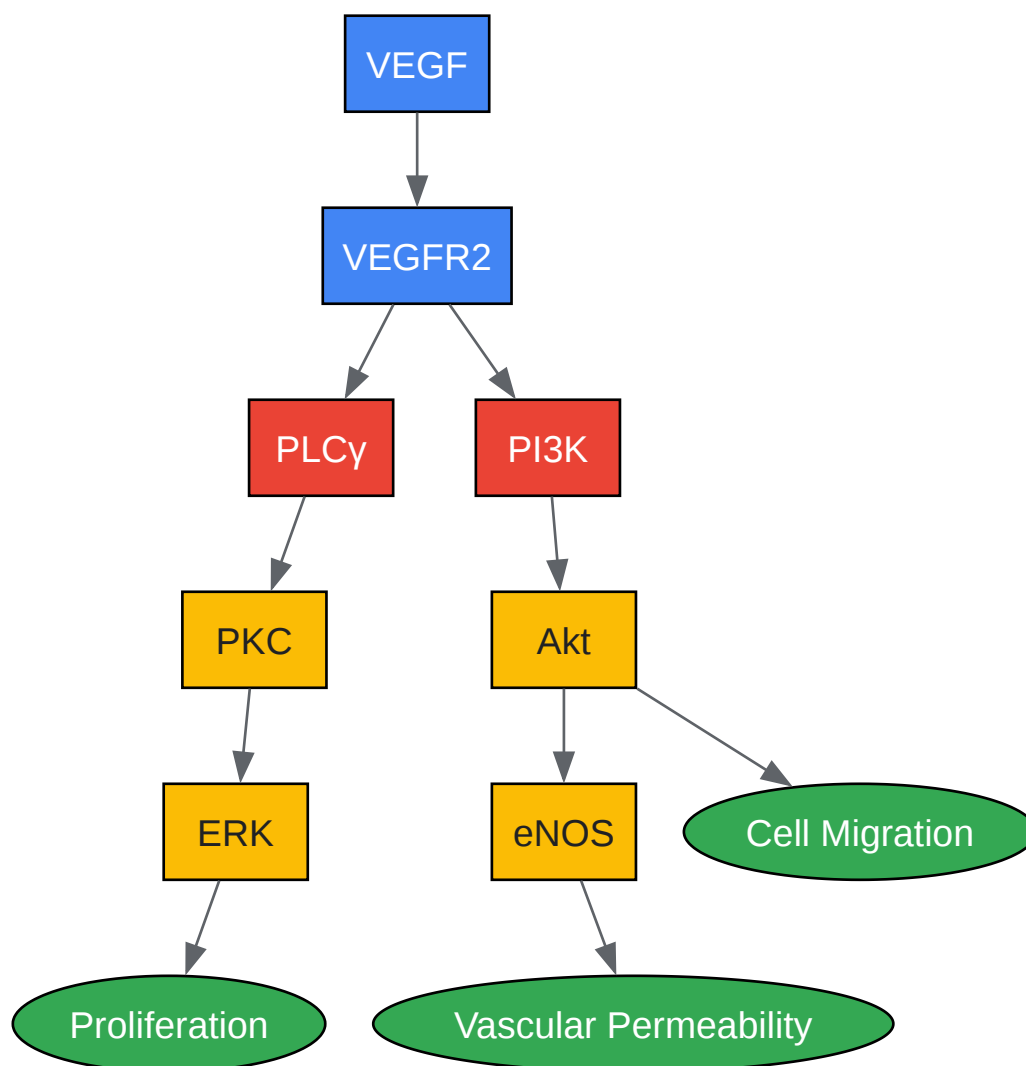
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